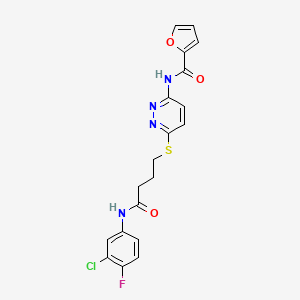

N-(6-((4-((3-chloro-4-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-(3-chloro-4-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3S/c20-13-11-12(5-6-14(13)21)22-17(26)4-2-10-29-18-8-7-16(24-25-18)23-19(27)15-3-1-9-28-15/h1,3,5-9,11H,2,4,10H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAXCPIVJMNPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are contextualized by comparing it to analogues with modifications to the triazole, oxadiazole, or aryl substituents. Key examples include:

Table 1: Structural and Functional Comparison of Analogues

Notes:

- Halogen vs.

- Oxadiazole Modifications : Replacing 4-ethoxyphenyl with pyridinyl (BG15894) introduces nitrogen-based hydrogen bonding, likely altering target selectivity .

- Methoxy vs. Ethoxy : The methoxy analogue shows higher polarity, suggesting better aqueous solubility but reduced membrane permeability compared to the ethoxy-substituted target compound.

Crystallographic and Computational Data

- Planarity and Stacking : The 3-phenyl-1,2,4-triazol-5-amine tautomer exhibits near-planar geometry (dihedral angle = 2.3°), facilitating π-π interactions. The target compound’s ethyl group may induce steric hindrance, reducing stacking efficiency .

- Solubility Predictions : LogP values for the target compound (estimated 3.2) are higher than the methoxy analogue (LogP ~2.8), aligning with its increased lipophilicity .

Q & A

Basic Question: What are the recommended synthetic routes for N-(6-((4-((3-chloro-4-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazine-thioether linkage via nucleophilic substitution between a pyridazine derivative and a thiol-containing intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2: Amide coupling between the 3-chloro-4-fluorophenylamine moiety and a 4-oxobutyl intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purity Optimization: Use preparative HPLC (>95% purity) and confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers address contradictory bioactivity data between structural analogs of this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) often arise from:

- Substituent Effects: Trifluoromethyl or chloro groups may alter target binding kinetics (e.g., compare ’s kinase inhibition data with ’s antimicrobial assays) .

- Experimental Design: Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) and validate target specificity using knockout models or competitive binding assays .

- Data Normalization: Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound synthesis .

Basic Question: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

- Degradation Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, followed by LC-MS to track hydrolytic cleavage of the thioether or amide bonds .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity: Conduct accelerated stability testing under UV/visible light with HPLC monitoring .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core Modifications: Replace the furan-2-carboxamide group with thiophene () or cyclopropane ( ) to enhance lipophilicity and target engagement .

- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability () .

- Bioisosteric Replacement: Substitute the pyridazine core with triazolo-pyridazine () to modulate kinase selectivity .

Basic Question: What are the hypothesized biological targets of this compound, and how are they validated?

Answer:

- Hypothesized Targets: Kinases (e.g., EGFR, VEGFR) due to pyridazine-carboxamide motifs () or microbial enzymes (e.g., dihydrofolate reductase) .

- Validation Methods:

- In Vitro: Enzyme inhibition assays with recombinant proteins and ATP/NADPH cofactors .

- Cellular: siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency .

Advanced Question: How do solvent polarity and reaction temperature impact the yield of the thioether formation step?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the thiol intermediate but may increase side reactions. Use dichloromethane for controlled reactivity .

- Temperature Optimization: Conduct the reaction at 0–5°C to minimize disulfide byproduct formation (). For scale-up, apply flow chemistry to maintain consistent thermal control .

Advanced Question: What strategies mitigate poor aqueous solubility of this compound in in vivo studies?

Answer:

- Prodrug Design: Introduce phosphate or PEGylated groups on the carboxamide moiety to enhance solubility ( ) .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .

- Structural Modifications: Replace the 4-oxobutyl chain with a shorter, hydrophilic spacer (e.g., ethylene glycol) .

Basic Question: How is the compound’s interaction with plasma proteins assessed, and why is this critical for pharmacokinetic studies?

Answer:

- Assessment Methods:

- Equilibrium Dialysis: Measure unbound fraction in human serum albumin (HSA) solutions .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics to HSA or α-1-acid glycoprotein .

- Significance: High plasma protein binding (>90%) reduces free drug concentration, necessitating dose adjustments in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.